![molecular formula C25H21BrN2O2 B11538471 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-naphthalen-2-ylmethylidene]butanehydrazide is a complex organic compound that features a bromonaphthalene moiety linked to a butanehydrazide backbone
Vorbereitungsmethoden
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-naphthalen-2-ylmethylidene]butanehydrazide typically involves a multi-step process. The initial step often includes the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then reacted with an appropriate hydrazide under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-naphthalen-2-ylmethylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-naphthalen-2-ylmethylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-naphthalen-2-ylmethylidene]butanehydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-naphthalen-2-ylmethylidene]butanehydrazide stands out due to its unique structural features and potential applications. Similar compounds include:
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: This compound shares the bromonaphthalene moiety but differs in its overall structure and applications.
2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide: Another related compound with different functional groups and properties.
Eigenschaften
Molekularformel |
C25H21BrN2O2 |
---|---|
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-naphthalen-2-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-22(30-23-14-13-19-8-5-6-10-21(19)24(23)26)25(29)28-27-16-17-11-12-18-7-3-4-9-20(18)15-17/h3-16,22H,2H2,1H3,(H,28,29)/b27-16+ |
InChI-Schlüssel |
WKLOFJUOJYCTDG-JVWAILMASA-N |
Isomerische SMILES |
CCC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)OC3=C(C4=CC=CC=C4C=C3)Br |
Kanonische SMILES |
CCC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)OC3=C(C4=CC=CC=C4C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.